molecular formula C9H12F2 B12848089 (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane

Cat. No.: B12848089
M. Wt: 158.19 g/mol
InChI Key: PXGAMDNMSGEMRE-UHFFFAOYSA-N
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Description

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane (CAS 172747-56-7) is a specialized organic compound with the molecular formula C9H12F2 and a molecular weight of 158.19 g/mol . This molecule features a cyclohexane ring linked to a 3,3-difluorocyclopropene unit, a structure characterized by its significant ring strain and the strong electron-withdrawing nature of the fluorine atoms. Calculated physicochemical properties include a density of 1.094 g/cm³ and a boiling point of approximately 145.7 °C . The compound is provided for research applications only and is not intended for diagnostic or therapeutic uses. This chemical serves as a valuable building block in medicinal and materials chemistry research. The 3,3-difluorocyclopropene moiety is of particular interest as part of the novel class of CCF (all-carbon scaffold) deoxyfluorination reagents . Researchers are exploring the use of such structurally tunable reagents for the deoxyfluorination of alcohols, a key transformation for introducing fluorine atoms into organic molecules to alter their chemical, physical, and pharmacological properties . The compound is offered by suppliers specializing in pharmaceutical intermediates and building blocks for research and development .

Properties

Molecular Formula

C9H12F2

Molecular Weight

158.19 g/mol

IUPAC Name

(3,3-difluorocyclopropen-1-yl)cyclohexane

InChI

InChI=1S/C9H12F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

PXGAMDNMSGEMRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane typically involves the cycloaddition reaction of 1-iodoalkynes with difluorocarbene. Difluorocarbene can be generated from the decomposition of fluorosulfonyl difluoroacetate in the presence of a base such as sodium fluoride at elevated temperatures . The reaction conditions often include the use of solvents like diglyme and temperatures around 120°C .

Industrial Production Methods

While specific industrial production methods for (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the cyclopropenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the compound in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropenone derivatives, while substitution reactions can produce a variety of substituted cyclopropenyl compounds.

Scientific Research Applications

Fluorination Reagents

One of the primary applications of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is its use as a fluorination reagent in organic synthesis. It serves as a building block for the development of novel deoxyfluorination protocols. Research has demonstrated that cyclopropenes can be utilized effectively to convert alcohols into their corresponding fluorinated derivatives through nucleophilic attack mechanisms. This method is particularly advantageous due to the all-carbon scaffold that enhances stability and reactivity .

Case Study : A study highlighted the use of 3,3-difluorocyclopropenes for selective deoxyfluorination of alcohols. The optimal reagent identified was a methoxy-substituted difluorocyclopropene, yielding up to 81% of the desired alkyl fluoride product while minimizing side reactions .

Organic Synthesis

The compound is also significant in the field of organic synthesis as a precursor for various transformations. Its ability to undergo cycloaddition reactions allows it to participate in the formation of more complex molecular architectures.

Data Table: Reaction Outcomes

Reaction TypeYield (%)Notes
Nucleophilic Fluorination81Optimal conditions established for high yields
Cycloaddition with IodoalkynesGoodFunctionalized products obtained via Heck reaction

Medicinal Chemistry

In medicinal chemistry, (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is being investigated for its potential as an active pharmaceutical ingredient (API). The incorporation of fluorine atoms into drug molecules often enhances their pharmacological properties, including increased metabolic stability and improved bioavailability.

Case Study : Research has indicated that difluorocyclopropenes can be used in the synthesis of fluorinated analogs of biologically active compounds, thereby expanding the library of potential therapeutic agents .

Mechanism of Action

The mechanism of action of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is not fully understood. it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in organic synthesis and biological applications.

Comparison with Similar Compounds

Comparison with Similar Cyclohexane Derivatives

Structural and Electronic Properties

The table below compares key structural and electronic attributes of (3,3-difluoro-1-cyclopropen-1-yl)cyclohexane with related compounds:

Compound Substituents/Functional Groups Ring Strain Polarity Stability Key Applications
(3,3-Difluoro-1-cyclopropen-1-yl)cyclohexane Cyclopropenyl, 3,3-difluoro High Moderate Moderate Catalysis, Ligand design
Cyclohexane None (plain cycloalkane) Low Non-polar High Solvent, Polymer precursor
Cyclohexene One double bond (C=C) Moderate Slightly polar Moderate Organic synthesis
1,2-Dimethylcyclohexane (trans) Two methyl groups (trans-configuration) Low Non-polar High Fuel additives
Perfluoro-1,3-dimethylcyclohexane Fully fluorinated, dimethyl substituents Low Highly polar Very high Heat-transfer fluids

Key Observations :

  • The cyclopropenyl group in (3,3-difluoro-1-cyclopropen-1-yl)cyclohexane introduces higher ring strain compared to cyclohexane or 1,2-dimethylcyclohexane, enhancing reactivity in catalytic applications .
  • Fluorination at the 3,3-positions increases polarity relative to non-fluorinated analogs like cyclohexane, improving solubility in polar aprotic solvents .
  • Compared to perfluoro-1,3-dimethylcyclohexane, the partial fluorination in the target compound balances stability and reactivity, making it more versatile for synthetic modifications .

Reactivity and Functional Performance

Catalytic Activity
  • Cyclohexane Oxidation: Cyclohexane derivatives are widely studied in oxidation reactions. For example, alumina-supported Ru, Pt, and Co nanoparticles catalyze cyclohexane oxidation to cyclohexanol and cyclohexanone with ~40–60% selectivity under mild conditions .
  • Antimicrobial Properties : Cyclohexane derivatives with electron-withdrawing groups (e.g., fluorine) exhibit enhanced antimicrobial activity. For instance, spiro[benzofuran-cyclohexane] derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria . The fluorinated cyclopropenyl group in the target compound may similarly disrupt bacterial membranes, though empirical studies are needed .
Pharmacokinetic Behavior
  • BBB Penetration and CYP Inhibition: Cyclohexane derivatives like 1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane exhibit poor oral bioavailability but cross the blood-brain barrier (BBB) and inhibit CYP2C9/CYP2C19 enzymes .

Physical Properties

Property (3,3-Difluoro-1-cyclopropen-1-yl)cyclohexane Cyclohexane Cyclohexene 1,2-Dimethylcyclohexane (trans)
Boiling Point (°C) ~150–160 (estimated) 80.7 83.0 131.5
Density (g/cm³) ~1.1–1.2 (estimated) 0.779 0.810 0.796
Water Solubility Low (fluorine enhances polarity slightly) Insoluble Insoluble Insoluble
Flammability High (similar to cyclohexane) High High Moderate

Notes:

  • Estimated boiling points and densities are derived from analogs like perfluorinated cyclohexanes and substituted cyclopropanes .
  • Fluorine’s electronegativity marginally increases density and boiling point compared to non-fluorinated cyclohexane .

Biological Activity

(3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane is a fluorinated compound that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Overview of the Compound

  • Chemical Formula : C9H12F2
  • Molecular Weight : 158.19 g/mol
  • Structure : The compound features a cyclopropene ring with two fluorine atoms at the 3-position and a cyclohexane moiety, which contributes to its unique reactivity and potential biological interactions .

The biological activity of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to the presence of the cyclopropene structure, which can participate in nucleophilic attack and other chemical transformations .
  • Radical Formation : Its structure allows for the generation of reactive intermediates that can participate in radical-mediated reactions, potentially leading to various biochemical effects .

Study 1: Deoxyfluorination Reagents

A study investigated the use of 3,3-difluorocyclopropenes as deoxyfluorination reagents. The findings indicated that these compounds could effectively convert alcohols into their corresponding fluorinated derivatives under specific conditions. The study highlighted that the reactivity of (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane could be tuned through structural modifications, enhancing its applicability in synthetic organic chemistry .

Reaction ConditionsYield (%)Notes
Room Temperature0Inert towards non-activated alcohols
80°C60Enhanced yield with ortho-substituted phenyl groups
Optimized Conditions81Best results with methoxy-substituted naphthyl groups

Study 2: Antitumor Activity

In another research context, compounds similar to (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane were evaluated for their antitumor effects. The results suggested that fluorinated cyclopropenes exhibit significant cytotoxicity against various cancer cell lines. This activity is likely due to their ability to disrupt cellular processes through enzyme inhibition and reactive oxygen species (ROS) generation .

Study 3: Pharmacological Applications

Research has also explored the pharmacological applications of difluorinated compounds in metabolic regulation. Specifically, (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane was examined for its potential as an acetyl-CoA carboxylase (ACC) inhibitor. This enzyme plays a critical role in fatty acid metabolism, and inhibition could lead to therapeutic benefits in metabolic disorders .

Q & A

Q. How can machine learning improve the prediction of regioselectivity in electrophilic additions to (3,3-Difluoro-1-Cyclopropen-1-Yl)Cyclohexane?

  • Methodology :
  • Dataset Curation : Compile experimental/reactivity data for analogous cyclohexane derivatives (e.g., Hammett σ values, steric parameters).
  • Model Training : Use graph neural networks (GNNs) or random forests to predict site-specific reactivity. Validate with leave-one-out cross-validation .

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